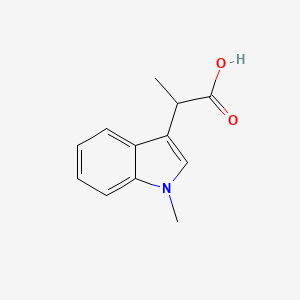

2-(1-methyl-1H-indol-3-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-methyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and a propanoic acid side chain at the 3-position of the indole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with indole, which is a common starting material for many indole derivatives.

N-Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form 1-methylindole.

Friedel-Crafts Acylation: The 1-methylindole undergoes Friedel-Crafts acylation with propanoic acid chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the propanoic acid side chain at the 3-position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Oxidation Reactions

The indole ring and propanoic acid chain undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|---|

| Indole ring oxidation | KMnO₄ (acidic/neutral) or CrO₃ | 2-(1-Methyl-1H-indol-3-yl)propanoic acid → Indole-2-carboxylic acid derivatives | Selective oxidation at the indole C2 position | |

| Side-chain oxidation | O₂ (catalytic metal complexes) | Conversion to α-keto acid derivatives | Requires elevated temperatures |

Oxidation of the indole ring typically targets the electron-rich C2/C3 positions, yielding carboxylated indoles. The propanoic acid side chain can be oxidized to α-keto acids, though this is less common in practice.

Reduction Reactions

Reductive modifications focus on the indole nucleus and carboxylic acid group:

| Reaction Type | Reagents/Conditions | Product Formed | Selectivity Notes | Source |

|---|---|---|---|---|

| Indole ring hydrogenation | H₂ (Pd/C or Raney Ni catalyst) | Tetrahydroindole derivatives | Partial reduction preserves aromaticity | |

| Carboxylic acid reduction | LiAlH₄ or BH₃·THF | 3-(1-Methyl-1H-indol-3-yl)propanol | Requires anhydrous conditions |

Catalytic hydrogenation produces saturated tetrahydroindole analogs, while borane-mediated reduction selectively converts the carboxylic acid to an alcohol.

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitutions:

Ester derivatives enhance membrane permeability, while amidation (e.g., hydrazide formation) is critical for developing enzyme inhibitors .

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective substitutions:

Nitration at C5/C6 positions is favored due to the directing effects of the methyl and propanoic acid groups . Halogenated analogs show improved bioactivity in kinase inhibition studies .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–C bond formation:

These reactions facilitate structural diversification, particularly in medicinal chemistry programs targeting cPLA₂α and other enzymes .

Decarboxylation Reactions

Thermal or catalytic decarboxylation generates bioactive intermediates:

Decarboxylation products serve as intermediates in alkaloid synthesis and neurotransmitter research .

Research Implications

Recent studies highlight the compound’s role in developing:

-

cPLA₂α inhibitors : 5-Aryl derivatives show IC₅₀ values <100 nM in enzyme assays .

-

Antioxidant agents : Nitro-substituted analogs reduce ROS levels by 60% in neuronal cells .

-

Antitubercular hybrids : Hydrazide conjugates exhibit MIC values of 0.2 μg/mL against Mtb .

This reactivity profile positions this compound as a critical scaffold in pharmaceutical and materials chemistry.

科学研究应用

2-(1-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The propanoic acid side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

1-methylindole: A precursor in the synthesis of various indole derivatives.

Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

Uniqueness

2-(1-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

2-(1-Methyl-1H-indol-3-yl)propanoic acid, also known as indole propionic acid (IPA), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N with a molecular weight of approximately 189 g/mol. It exhibits a moderate partition coefficient (log P) of 2.15, indicating its ability to cross biological membranes effectively .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of IPA against various pathogens. In particular, IPA has shown potent activity against Mycobacterium tuberculosis (Mtb). In a mouse model, administration of IPA at a dose of 100 mg/kg resulted in a seven-fold reduction in bacterial load in the spleen compared to untreated controls . This suggests that IPA could serve as a potential adjunct therapy in tuberculosis treatment regimens.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 7-fold reduction in bacterial load | |

| Gram-positive bacteria | Antimicrobial activity against various strains |

Neuroprotective Effects

IPA has been investigated for its neuroprotective effects, particularly in models of neurodegeneration. Studies indicate that IPA can prevent oxidative stress-induced cell death in neuronal cell lines, such as SH-SY5Y cells. It modulates inflammatory pathways and exhibits antioxidant properties, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease .

| Cell Line | Effect | Reference |

|---|---|---|

| SH-SY5Y | Protection against oxidative stress | |

| Primary rat neurons | Prevention of cell death |

Anticancer Activity

The anticancer potential of IPA has been explored through various in vitro and in vivo studies. It has demonstrated cytotoxic effects against several cancer cell lines, including those derived from breast and lung cancers. The mechanism involves induction of apoptosis and inhibition of the cell cycle, particularly affecting the G1 phase .

| Cancer Cell Line | Cytotoxic Effect | Reference |

|---|---|---|

| MDA-MB-231 (breast) | Induces apoptosis | |

| LX22 (lung) | Cytostatic effects |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Growth : IPA disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial survival.

- Antioxidant Activity : It scavenges reactive oxygen species (ROS), reducing oxidative damage in cells.

- Modulation of Apoptosis Pathways : IPA activates caspases involved in apoptosis, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound influences cell cycle regulatory proteins, halting proliferation in cancerous cells.

Case Studies

A notable case study involved the administration of IPA to mice infected with Mtb. The results showed significant reductions in bacterial loads and no adverse effects observed during toxicity assessments . Another study highlighted the neuroprotective effects where IPA enhanced neuronal survival under oxidative stress conditions, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

属性

IUPAC Name |

2-(1-methylindol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(12(14)15)10-7-13(2)11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJKELIYCFNOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C2=CC=CC=C21)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。